N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide
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Overview
Description
“N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide” is a complex organic compound that features a pyrazolo[1,5-a]pyridine moiety, a thiophene ring, and a cyclopentanecarboxamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the thiophene ring: This step might involve cross-coupling reactions such as Suzuki or Stille coupling.
Formation of the cyclopentanecarboxamide group: This could be done through amide bond formation using reagents like carbodiimides or coupling agents like EDCI.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions might target the pyrazolo[1,5-a]pyridine moiety.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules.
Biology
It may exhibit biological activities such as enzyme inhibition or receptor modulation.
Medicine
Industry
The compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-(furan-2-yl)cyclopentanecarboxamide
- N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-(pyridin-2-yl)cyclopentanecarboxamide
Uniqueness
The presence of the thiophene ring in “N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide” might confer unique electronic properties and biological activities compared to its analogs with different heterocyclic rings.
Properties
IUPAC Name |
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c22-17(18(8-2-3-9-18)16-7-5-11-23-16)19-12-14-13-20-21-10-4-1-6-15(14)21/h1,4-7,10-11,13H,2-3,8-9,12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLOYJLMJPPJFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=C4C=CC=CN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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